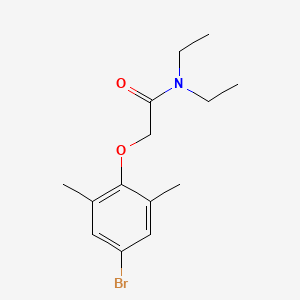
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide (BDDA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDDA is a synthetic compound that is used in the development of new drugs, pesticides, and other chemical products.
作用機序
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, pain, and fever. This compound has also been shown to have antifungal and antibacterial properties, which could be useful in the treatment of infections. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is its ease of synthesis and purification. This compound can be synthesized using simple laboratory techniques, and the purity of the product can be achieved through simple purification techniques. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
将来の方向性
There are several future directions for the research on 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide. One of the most promising directions is the development of new drugs based on this compound. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. This compound has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics. Another future direction for research on this compound is the investigation of its mechanism of action. Further studies are needed to fully understand how this compound works at the molecular level. Finally, future studies could investigate the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, this compound (this compound) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in the development of new drugs, pesticides, and other chemical products. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. This compound has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential applications in other fields.
合成法
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide involves the reaction between 4-bromo-2,6-dimethylphenol and diethyl acetamide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to this compound. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques.
科学的研究の応用
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. This compound has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics.
特性
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16(6-2)13(17)9-18-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBJAOGASAVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)


![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)

![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)

![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)

![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)